2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

説明

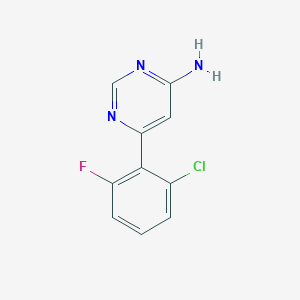

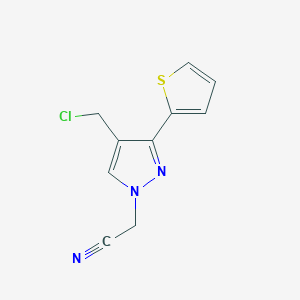

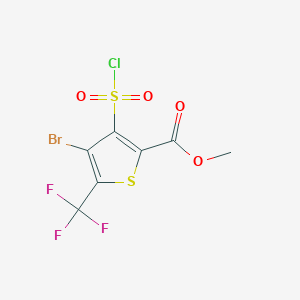

The compound “2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” appears to contain several functional groups, including a chloromethyl group, a thiophene ring, a pyrazole ring, and a nitrile group. These functional groups could potentially participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiophene and pyrazole) could contribute to the compound’s stability .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the chloromethyl group could undergo nucleophilic substitution reactions, and the nitrile group could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitrile group could increase its polarity, affecting its solubility in different solvents .科学的研究の応用

Electrospraying in Organic Electronics

The process of electrospraying can be utilized to control the morphology of thiophene derivatives, which is crucial in the field of organic electronics . The compound could potentially be used to create fibril structures with distinct morphologies, influencing the performance of organic electronic devices.

High-Contrast Electrochromic Devices

Thiophene derivatives are known for their application in electrochromic devices, which change color in response to electrical input . The subject compound could be synthesized into conjugated copolymers for use in high-contrast electrochromic devices, offering potential advancements in display technologies.

Donor-Acceptor-Donor (DAD) Architecture

The DAD architecture is significant in the development of organic photovoltaic cells. The compound’s structure suggests it could serve as a donor material, contributing to the efficiency of solar energy conversion .

Solvent Effect Studies

Studying the effects of different solvents on the compound can lead to insights into the solubility and stability of materials used in organic semiconductors . This is vital for the design and optimization of organic transistors and other semiconductor devices.

Morphological Control in Nanofabrication

The ability to control the morphology of a compound at the nanoscale is essential for nanofabrication. This compound’s properties could be harnessed to produce specific nanostructures with applications in nanoelectronics and nanophotonics .

Crystallite Size Manipulation

Manipulating the crystallite size of thiophene derivatives affects their electronic properties. The compound could be used in studies aiming to tailor materials for specific electronic functions .

Synthesis of Conjugated Polymers

Conjugated polymers have a wide range of applications, from sensors to light-emitting diodes (LEDs). The compound could be a monomer in the synthesis of these polymers, leading to new materials with unique electronic properties .

Organic Molecule Electrospraying

The compound could be explored for its electrospraying potential to create organic molecules with controlled deposition, which is beneficial for the fabrication of thin-film organic devices .

作用機序

将来の方向性

特性

IUPAC Name |

2-[4-(chloromethyl)-3-thiophen-2-ylpyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXSSHYKOSBVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CCl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)

![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)

![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)

![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)

![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)